molecular formula C10H18N4O B13228293 Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Cat. No.: B13228293
M. Wt: 210.28 g/mol
InChI Key: ZUFPGMHAVBBURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a piperidin-2-yl group and at the 2-position with a dimethylaminomethyl moiety. Its molecular formula is C₁₁H₁₉N₅O, and the dihydrochloride salt form has a molecular weight of 203.63 g/mol .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N,N-dimethyl-1-(5-piperidin-2-yl-1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C10H18N4O/c1-14(2)7-9-12-13-10(15-9)8-5-3-4-6-11-8/h8,11H,3-7H2,1-2H3

InChI Key

ZUFPGMHAVBBURQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(O1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides to Oxadiazoles

The core heterocycle, 1,3,4-oxadiazole, is typically synthesized through cyclization reactions involving hydrazides and suitable dehydrating agents or oxidants. A common method involves:

  • Reacting hydrazides with carbonyl compounds or acid chlorides.
  • Cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride, or carbodiimide derivatives.
  • Use of microwave irradiation or reflux conditions to accelerate ring closure.

Example Reaction:

Hydrazide + Carbonyl compound → Cyclization with dehydrating agent → 1,3,4-Oxadiazole

Functionalization with Piperidine

The introduction of the piperidin-2-yl group is achieved via nucleophilic substitution or coupling reactions:

  • Alkylation of the oxadiazole ring with piperidine derivatives, often using alkyl halides like 2-chloropyridine or 2-bromopyridine.
  • Alternatively, direct cyclization of acylhydrazides bearing the piperidinyl substituent.

Reaction Conditions:

  • Use of bases such as potassium carbonate or triethylamine.
  • Solvents like acetonitrile or dimethylformamide (DMF).
  • Elevated temperatures to facilitate substitution.

Methylation of the Amine

The final step involves methylation of the amino group:

  • Methyl iodide or dimethyl sulfate as methylating agents.
  • Base catalysts such as potassium carbonate or sodium hydride.
  • Reactions conducted under inert atmospheres to prevent side reactions.

Specific Synthesis Example

Based on literature and patent data, a typical synthesis pathway can be summarized as follows:

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of the oxadiazole core Hydrazide + dehydrating agent (POCl₃, carbodiimides) High yield, reflux or microwave
2 Introduction of piperidin-2-yl group Alkylation with piperidine derivatives Often at elevated temperature, inert atmosphere
3 Methylation of amino group Methyl iodide + base (K₂CO₃) Final product formation

Data Tables of Preparation Methods

Method Starting Materials Reagents & Conditions Yield Advantages References
Cyclization of Hydrazides Hydrazides + Acid chlorides POCl₃, reflux 67-98% High yield, scalable ,
Alkylation with Piperidine Oxadiazole intermediates + Piperidine derivatives DMF, K₂CO₃, 80°C Quantitative Selective substitution ,
Methylation Amino group + Methyl iodide K₂CO₃, room temp >90% Efficient, straightforward ,

Research Findings and Optimization

Recent studies emphasize the importance of optimizing reaction conditions:

  • Use of microwave-assisted synthesis to reduce reaction times and improve yields.
  • Employing greener solvents such as ethanol or acetonitrile.
  • Fine-tuning molar ratios of reagents to maximize selectivity and purity.

For example, Santhosh et al. reported a one-pot synthesis of 2-amino-1,3,4-oxadiazole derivatives with yields up to 98%, utilizing cyclodeselenization in THF and TEA, which can be adapted for the piperidinyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring .

Scientific Research Applications

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,3,4-Oxadiazole Derivatives

N-{[5-Aryl/Alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines
  • Key Examples :
    • 1b : N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine
    • 1f : N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine
  • Biological Activity: Compound 1b exhibits potent antibacterial activity (MIC = 4–8 µg/mL) against Staphylococcus aureus and Escherichia coli . Compound 1f shows selective anticancer activity against HOP-92 (non-small cell lung cancer) due to electron-donating methoxy groups enhancing DNA intercalation .
  • Structural Differences: The target compound replaces the pyridin-2-amine group with a dimethylaminomethyl moiety and substitutes the aryl group with piperidin-2-yl. Piperidine’s larger ring size may improve binding to hydrophobic enzyme pockets compared to planar aryl groups.
{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
  • Structure : Features a nitro group (electron-withdrawing) and isopropylamine substituent.
  • Properties: Molecular weight = 262.26 g/mol (vs. 203.63 g/mol for the target compound).

Heterocyclic Amine Derivatives

5-(Piperazin-1-yl)-1,3,4-oxadiazol-2-amine Dihydrochloride
  • Structure : Piperazine (six-membered diamine ring) replaces piperidin-2-yl.
  • Implications : Piperazine’s additional nitrogen atom increases basicity and hydrogen-bonding capacity, which may alter pharmacokinetics compared to the target compound’s tertiary amine .
5-(Pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine
  • Structure : Replaces oxadiazole with thiadiazole (sulfur instead of oxygen) and substitutes pyrrolidine (five-membered ring).
  • Impact : Thiadiazole’s lower electronegativity may reduce metabolic stability, while the smaller pyrrolidine ring could limit steric interactions in binding sites .

Anticancer-Focused Analogues

Amine Derivatives of 5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine
  • Activity : Derivatives (e.g., 7a-h ) exhibit cytotoxicity against HeLa (cervical cancer), Caco-2 (colon cancer), and HepG2 (liver cancer) cell lines, with IC₅₀ values <10 µM in some cases .
  • Structural Contrast: The chloromethyl group introduces electrophilicity, enabling covalent binding to targets, unlike the target compound’s non-reactive dimethylamine group.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine 1,3,4-Oxadiazole Piperidin-2-yl, dimethylaminomethyl 203.63 (dihydrochloride) Not reported in evidence
N-{[5-(4-Fluorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) 1,3,4-Oxadiazole 4-Fluorophenyl, pyridin-2-amine ~280 (estimated) Antibacterial (MIC = 4–8 µg/mL)
{[5-(4-Nitrophenyl)-oxadiazol-2-yl]methyl}(propan-2-yl)amine 1,3,4-Oxadiazole 4-Nitrophenyl, isopropylamine 262.26 Not reported
5-(Piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride 1,3,4-Oxadiazole Piperazin-1-yl ~250 (estimated) Not reported
5-[5-(Chloromethyl)-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives 1,3,4-Oxadiazole Chloromethyl, 4-fluorophenyl ~350 (estimated) Anticancer (IC₅₀ <10 µM)

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) enhance antibacterial activity but may reduce bioavailability due to increased polarity. Piperidine’s lipophilicity in the target compound could improve CNS penetration .
  • Heterocycle Impact : Thiadiazole analogs show reduced metabolic stability compared to oxadiazoles, highlighting the importance of the oxygen atom in maintaining drug-like properties .
  • Anticancer Potential: Chloromethyl-containing derivatives demonstrate covalent binding mechanisms, whereas the target compound’s dimethylamine group may rely on reversible interactions .

Biological Activity

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine, also known as Dimethyl-5-(piperidin-2-yl)-1,3,4-oxadiazol-2-ylmethylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to an oxadiazole moiety. Its molecular formula is C10H18N4OC_{10}H_{18}N_{4}O with a molecular weight of approximately 210.28 g/mol . The dihydrochloride form enhances its solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
CAS Number1538022-95-5
SolubilityHigh (due to dihydrochloride form)

Biological Activity Overview

This compound exhibits a range of biological activities attributed to the oxadiazole scaffold. Compounds containing this moiety are often investigated for their pharmacological properties, including:

  • Anticancer Activity : Recent studies have shown that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in cancer proliferation .
  • Antimicrobial Properties : Research indicates that certain oxadiazole derivatives demonstrate significant antibacterial and antifungal activities .
  • Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases by interacting with metabotropic glutamate receptors .

The biological activities of this compound are largely mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.
  • Receptor Modulation : It may interact with various neurotransmitter receptors, contributing to its neuroprotective effects.
  • Cytotoxicity : Studies have demonstrated its cytotoxic effects on tumor cell lines, indicating potential as an anticancer agent .

Anticancer Activity

A notable study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values ranging from 1.143 µM to 9.27 µM against various tumor types .

Antimicrobial Efficacy

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds derived from the oxadiazole structure were found to be effective against both Gram-positive and Gram-negative bacteria .

Neuroprotective Potential

The compound's interaction with metabotropic glutamate receptors has been explored for its neuroprotective potential in conditions such as stroke and epilepsy. This interaction suggests a promising avenue for developing treatments for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine, and how are intermediates validated?

  • Methodology : Synthesis typically involves cyclization of hydrazide precursors under reflux with phosphorus oxychloride (POCl₃) or similar agents. For example, oxadiazole cores are formed via dehydrative cyclization of acylhydrazides at 120°C . Intermediates are validated using 1H/13C NMR, FTIR, and mass spectrometry to confirm structural integrity. For piperidine-containing derivatives, ensure chiral purity via chiral HPLC or circular dichroism if stereocenters are present .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • 1H/13C NMR : Assign peaks for oxadiazole (C=N, ~160 ppm in 13C NMR) and piperidine protons (δ 1.5–3.0 ppm in 1H NMR).
  • FTIR : Confirm C=N (1650–1600 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) in amine/oxadiazole moieties .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., oxadiazole-piperidine spatial orientation) .

Q. How can researchers design preliminary biological assays to evaluate antimicrobial activity?

  • Methodology :

  • Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Compare activity to standard antibiotics (e.g., ciprofloxacin) .
  • For fungal targets, employ disc diffusion assays with fluconazole as a control.
  • Include cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?

  • Methodology :

  • LogP adjustments : Introduce hydrophilic groups (e.g., –OH, –SO₃H) to improve solubility while monitoring activity via SAR studies .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperidine N-methylation). Replace labile groups with bioisosteres (e.g., replacing methyl with trifluoromethyl) .
  • Plasma protein binding : Employ equilibrium dialysis to quantify unbound fraction and correlate with in vivo efficacy .

Q. How can computational methods resolve contradictions in molecular docking results for this compound’s enzyme targets?

  • Methodology :

  • Multi-software validation : Compare docking poses using AutoDock Vina, Schrödinger Glide, and GOLD to identify consensus binding modes .
  • MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy (>50%) .
  • Free energy calculations : Apply MM/GBSA or FEP+ to rank binding affinities when experimental IC₅₀ data conflicts with docking scores .

Q. What experimental approaches address low yields in the final cyclization step of the synthesis?

  • Methodology :

  • Reaction optimization : Screen solvents (DMF vs. DME/H₂O mixtures), catalysts (Pd(PPh₃)₄), and temperatures (80–150°C) to maximize cyclization efficiency .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation). Adjust stoichiometry (e.g., reducing POCl₃ from 5 eq. to 3 eq.) .
  • Purification : Employ preparative HPLC or Biotage® columns to isolate the target compound from impurities .

Q. How can AI-driven platforms enhance SAR studies for derivatives of this compound?

  • Methodology :

  • Generative models : Use platforms like ChemBERTa to propose derivatives with predicted improved bioactivity .
  • QSAR modeling : Train models on existing bioactivity data (IC₅₀, MIC) to identify critical substituents (e.g., piperidine C2 vs. C3 substitution) .
  • High-throughput virtual screening : Pair with fragment-based libraries to prioritize synthetic targets .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodology :

  • ADME profiling : Assess bioavailability (e.g., oral vs. IV administration in rodent models) and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites. For example, N-demethylation of the dimethylamine group may reduce potency .
  • Dose-response recalibration : Adjust dosing regimens based on PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.